

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS number and molecular structure

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Compound of Interest

Compound Name:

3-Bromo-5-(bromomethyl)-1,2,4oxadiazole

Cat. No.:

B055451

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An In-depth Technical Guide to 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a halogenated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring two reactive bromine atoms at different positions on the molecule, makes it a versatile building block for the synthesis of more complex molecular architectures. The 1,2,4-oxadiazole ring itself is a known bioisostere for ester and amide functionalities, capable of participating in hydrogen bonding and enhancing the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole** in drug development.

Chemical and Physical Properties

The fundamental properties of **3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Source
CAS Number	121562-13-8	[1]
Molecular Formula	C ₃ H ₂ Br ₂ N ₂ O	[2][3]
Molecular Weight	241.87 g/mol	[2][3]
Appearance	White Solid	[2]
Predicted Boiling Point	273.2 ± 42.0 °C	[2]
Predicted Flash Point	119.0 ± 27.9 °C	[2]
Predicted Density	2.317 ± 0.06 g/cm ³	[2]
Predicted Refractive Index	1.587	[2]

Molecular Structure

The molecular structure of **3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole** consists of a central five-membered **1,2,4-oxadiazole** ring. A bromine atom is attached to the carbon at position **3**, and a bromomethyl group (-CH₂Br) is attached to the carbon at position **5**.

SMILES: BrC1=NOC(CBr)=N1

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5- (bromomethyl)-1,2,4-oxadiazole** is not readily available in publicly accessible literature, a general and adaptable method for the synthesis of 1,2,4-oxadiazole derivatives can be extrapolated from established procedures for analogous compounds. The most common synthetic routes involve the cyclization of an amidoxime with an activated carboxylic acid derivative.

General Synthetic Approach for 1,2,4-Oxadiazole Ring Formation

A plausible synthetic pathway for **3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole** would likely involve the reaction of a bromo-substituted amidoxime with a bromo-activated acylating agent,



followed by cyclodehydration.

Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.

Exemplary Experimental Protocol (Adapted from similar syntheses)

The following is a generalized protocol that could be adapted for the synthesis of **3-Bromo-5- (bromomethyl)-1,2,4-oxadiazole**. This protocol is based on methods used for the synthesis of other substituted **1,2,4-oxadiazoles** and should be optimized for the specific target molecule.

Materials:

- Bromoacetamidoxime (starting material)
- Bromoacetyl bromide or bromoacetic anhydride (acylating agent)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Triethylamine, Pyridine)
- Dehydrating agent (e.g., Phosphorus oxychloride, Thionyl chloride)

Procedure:

- Acylation:
 - Dissolve bromoacetamidoxime in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath (0 °C).
 - Add the base dropwise to the solution.
 - Slowly add an equimolar amount of the acylating agent (bromoacetyl bromide or bromoacetic anhydride) to the cooled solution while stirring.



- Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
- The intermediate O-acylamidoxime may be isolated at this stage by quenching the reaction with water and extracting with an organic solvent.

Cyclodehydration:

- To the solution containing the O-acylamidoxime intermediate, add the dehydrating agent dropwise at 0 °C.
- Heat the reaction mixture to reflux and maintain for several hours until the cyclization is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. The two bromine atoms provide orthogonal reactivity, allowing for sequential functionalization. The bromomethyl group is a good electrophile for substitution reactions with nucleophiles such as amines, thiols, and alcohols, while the bromo group on the oxadiazole ring can participate in cross-coupling reactions.



The 1,2,4-oxadiazole scaffold is a key feature in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of this heterocycle can improve a compound's metabolic stability and oral bioavailability.

Logical Flow of Application in Medicinal Chemistry

The following diagram illustrates the logical workflow of how **3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole** is utilized as a building block in the synthesis of potential drug candidates.

Caption: Workflow illustrating the use of the title compound in medicinal chemistry.

Conclusion

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a key synthetic intermediate with significant potential in the development of new therapeutic agents. Its unique structure allows for diverse chemical modifications, leading to the generation of large libraries of compounds for biological screening. While specific biological data for the title compound itself is scarce, its utility as a building block for pharmacologically active molecules is evident from the broad spectrum of activities reported for other 1,2,4-oxadiazole derivatives. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

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